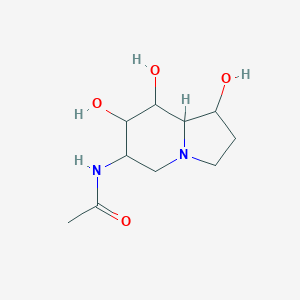

6-Acetamido-6-Deoxy-Castanospermine

Übersicht

Beschreibung

6-Acetamido-6-Deoxy-Castanospermine is a synthetic derivative of castanospermine, a natural alkaloid. This compound is known for its potent inhibitory effects on enzymes such as O-GlcNAcase, making it a valuable tool in biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetamido-6-Deoxy-Castanospermine typically involves the modification of castanospermine. The process includes the acetylation of the amino group and the removal of a hydroxyl group to introduce the acetamido and deoxy functionalities, respectively .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, selective functional group transformations, and purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Acetamido-6-Deoxy-Castanospermine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Acetamido-6-Deoxy-Castanospermine has several applications in scientific research:

Wirkmechanismus

6-Acetamido-6-Deoxy-Castanospermine exerts its effects by inhibiting the enzyme O-GlcNAcase. This inhibition leads to increased levels of O-GlcNAc-modified proteins, which can affect various cellular processes. The compound binds to the active site of the enzyme, preventing it from catalyzing the removal of O-GlcNAc from proteins .

Vergleich Mit ähnlichen Verbindungen

Castanospermine: The parent compound, known for its glycosidase inhibitory activity.

PUGNAc: Another potent O-GlcNAcase inhibitor with a different structural framework.

NButGT: A structurally distinct O-GlcNAcase inhibitor with similar inhibitory effects

Uniqueness: 6-Acetamido-6-Deoxy-Castanospermine is unique due to its specific modifications, which enhance its potency and selectivity as an O-GlcNAcase inhibitor. These structural changes also contribute to its distinct pharmacokinetic and pharmacodynamic properties .

Biologische Aktivität

6-Acetamido-6-deoxy-castanospermine (6-Ac-Cas) is a derivative of castanospermine, an iminosugar known for its inhibitory effects on glycosidases. This compound has garnered attention for its potent biological activity, particularly as an inhibitor of O-GlcNAcase (OGA) and hexosaminidases. Its unique structural features contribute to its efficacy and specificity in modulating glycosylation processes, which are critical in various biological functions, including insulin signaling and cancer metabolism.

Structural Characteristics

The structural configuration of 6-Ac-Cas is pivotal to its biological activity. The compound contains an acetamido group at the 6-position, which enhances its interaction with target enzymes. The binding affinity and inhibition kinetics have been characterized, revealing competitive inhibition mechanisms against OGA and hexosaminidases.

| Parameter | Value |

|---|---|

| K_i for OGA | 300 nM |

| K_i for HexB | 250 nM |

| Inhibition Type | Competitive |

6-Ac-Cas functions primarily as a competitive inhibitor of OGA, leading to increased levels of O-GlcNAc in cells. This elevation in O-GlcNAc levels has significant implications for cellular signaling pathways, particularly those involved in insulin resistance. Studies indicate that while 6-Ac-Cas increases O-GlcNAc levels, it does not induce insulin resistance in 3T3-L1 adipocytes, contrasting with other inhibitors like PUGNAc.

Key Findings:

- Inhibition of OGA : 6-Ac-Cas binds effectively to the active site of OGA, preventing substrate hydrolysis.

- O-GlcNAc Regulation : Increases in O-GlcNAc levels were observed without functional insulin resistance, suggesting a nuanced role in metabolic regulation.

Study 1: Insulin Resistance in Adipocytes

In a controlled study using 3T3-L1 adipocytes, researchers treated cells with varying concentrations of 6-Ac-Cas. The results demonstrated a dose-dependent increase in O-GlcNAc levels without inducing insulin resistance, measured through glucose uptake assays.

Study 2: Inhibition Kinetics

A study published by Meekrathok et al. (2018) examined the inhibition kinetics of 6-Ac-Cas on exo-β-N-acetylglucosaminidases from marine Vibrio bacteria. The findings indicated that 6-Ac-Cas exhibited high specificity and potency against these enzymes, further validating its potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-[(1S,6S,7R,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKWXDCSAKJQKM-SRQGCSHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN2CCC(C2C(C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.